molecular formula C12H11N3S B11781531 6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole

6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole

Cat. No.: B11781531
M. Wt: 229.30 g/mol
InChI Key: NCPHMDIRTWYACB-UHFFFAOYSA-N
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Description

6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that features a thiazole ring fused with a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a hydrazine derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiazole or triazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole derivatives have shown promising anticancer properties. Research indicates that compounds in this class can inhibit tumor growth through various mechanisms, including apoptosis induction and inhibition of specific protein targets involved in cancer cell proliferation.

  • Case Study:
    A study synthesized a series of thiazolo[3,2-B][1,2,4]triazole derivatives and evaluated their activity against several cancer cell lines using the National Cancer Institute (NCI) 60 cell line screen. Some derivatives exhibited significant cytotoxicity at concentrations as low as 10 μM without affecting normal cells (HEK293) .

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Various studies have demonstrated its efficacy against bacterial strains, making it a candidate for developing new antibiotics.

  • Data Table: Antimicrobial Activity of Derivatives
Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa12 µg/mL

These results highlight the potential of thiazolo[3,2-B][1,2,4]triazole derivatives as effective antimicrobial agents .

1.3 Anti-inflammatory Effects
Research has suggested that certain derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Agricultural Applications

2.1 Fungicides and Herbicides
The thiazolo[3,2-B][1,2,4]triazole scaffold is being explored for its potential use in agricultural chemicals as fungicides and herbicides. The structural characteristics of these compounds allow them to interact with fungal enzymes or plant growth regulators.

  • Case Study:
    A study evaluated the efficacy of thiazolo[3,2-B][1,2,4]triazole derivatives as fungicides against common agricultural pathogens. Results indicated a significant reduction in fungal growth at specific concentrations .

Material Science Applications

3.1 Polymer Chemistry
The unique properties of this compound make it suitable for incorporation into polymers to enhance their thermal stability and mechanical properties.

  • Research Findings:
    Recent investigations have focused on synthesizing polymer composites incorporating thiazolo[3,2-B][1,2,4]triazole derivatives. These composites exhibited improved thermal degradation temperatures compared to traditional materials .

Mechanism of Action

The mechanism of action of 6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and nitric oxide synthase. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating processes like apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-5-M-tolyl-4H-(1,2,4)triazole-3-thiol
  • 4-Phenyl-5-M-tolyl-4H-(1,2,4)triazole-3-thiol
  • 6-(3,4-Dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-C][1,2,4]triazine
  • 3-Methyl-5,6-diphenyl-1,2,4-triazine

Uniqueness

6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity and specificity in certain applications, making it a valuable compound for further research and development .

Biological Activity

6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₅N₃S
  • CAS Number : 1574587-72-6

Anticancer Activity

Recent studies have demonstrated that thiazolo[3,2-B][1,2,4]triazole derivatives exhibit potent anticancer activities. Specifically:

  • Mechanism : The compound acts by inducing apoptosis in cancer cells and inhibiting cell proliferation.
  • Cell Lines Tested : It has shown efficacy against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .

Case Study

A study evaluated several derivatives of thiazolo[3,2-B][1,2,4]triazole for their anticancer properties. The 5-ylidene derivatives demonstrated enhanced potency compared to their respective amides. The evaluation was performed on nearly 60 human cancer cell lines using assays that measured cell viability and apoptosis markers .

CompoundCell Line TestedIC50 (µM)
This compoundRenal Cancer12.5
This compoundBreast Cancer15.0

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties as well:

  • In Vitro Studies : The compound has been tested against a range of bacteria and fungi. Results showed significant inhibition zones indicating its effectiveness as an antimicrobial agent.
  • Mechanism of Action : It is believed to disrupt microbial cell membranes and inhibit key metabolic pathways.

Antimicrobial Efficacy Data

In a study focusing on antimicrobial activity:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.75

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of thiazolo[3,2-B][1,2,4]triazole derivatives:

  • Mechanism : These compounds appear to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Studies Conducted : Various in vivo models have shown reduced edema and inflammation markers following treatment with these compounds.

Lipophilicity and Drug-Likeness

A study analyzing the lipophilicity of thiazolo[3,2-B][1,2,4]triazoles found that the compound possesses favorable pharmacokinetic properties which enhance its potential as a drug candidate:

  • LogP Values : Indicate good gastrointestinal absorption.
  • Toxicity Profile : Studies suggest a low toxicity risk with a favorable bioactivity score.

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

6-methyl-5-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C12H11N3S/c1-8-4-3-5-10(6-8)11-9(2)15-12(16-11)13-7-14-15/h3-7H,1-2H3

InChI Key

NCPHMDIRTWYACB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N3C(=NC=N3)S2)C

Origin of Product

United States

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